Tert-butyl 5-(1-hydroxycyclopropyl)-1,2,3,4-tetrahydropyridine-1-carboxylate
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Overview
Description
Tert-butyl 5-(1-hydroxycyclopropyl)-1,2,3,4-tetrahydropyridine-1-carboxylate: is a chemical compound with a complex structure that includes a cyclopropyl group, a tetrahydropyridine ring, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(1-hydroxycyclopropyl)-1,2,3,4-tetrahydropyridine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropanation reagents under controlled conditions to ensure the selective formation of the cyclopropyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the desired ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxycyclopropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the tetrahydropyridine ring, converting it to a more saturated piperidine ring.
Substitution: The compound can participate in substitution reactions, especially at the cyclopropyl group, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) or organometallic reagents (Grignard reagents) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, reduction can produce piperidine derivatives, and substitution can result in various substituted cyclopropyl derivatives.
Scientific Research Applications
Tert-butyl 5-(1-hydroxycyclopropyl)-1,2,3,4-tetrahydropyridine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-(1-hydroxycyclopropyl)-1,2,3,4-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The hydroxycyclopropyl group can form hydrogen bonds with enzymes or receptors, while the tetrahydropyridine ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate: This compound has a similar structure but with a piperidine ring instead of a tetrahydropyridine ring.
Tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate: This compound features an azetidine ring, offering different chemical properties and reactivity.
Uniqueness
Tert-butyl 5-(1-hydroxycyclopropyl)-1,2,3,4-tetrahydropyridine-1-carboxylate is unique due to its combination of a hydroxycyclopropyl group and a tetrahydropyridine ring. This unique structure imparts specific chemical properties, such as the ability to undergo selective reactions and interact with biological targets in distinct ways compared to its analogs.
Properties
Molecular Formula |
C13H21NO3 |
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Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 5-(1-hydroxycyclopropyl)-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(15)14-8-4-5-10(9-14)13(16)6-7-13/h9,16H,4-8H2,1-3H3 |
InChI Key |
WTJUNBGGSCGKSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C1)C2(CC2)O |
Origin of Product |
United States |
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